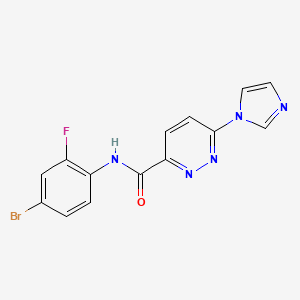

N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

説明

特性

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-imidazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFN5O/c15-9-1-2-11(10(16)7-9)18-14(22)12-3-4-13(20-19-12)21-6-5-17-8-21/h1-8H,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFXAIMDZUJARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through cyclization reactions.

Introduction of the Bromo-Fluorophenyl Group:

Attachment of the Imidazolyl Group: The imidazole ring is introduced via a nucleophilic substitution reaction.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

化学反応の分析

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can yield amines or alcohols.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide. Its structure, which incorporates both imidazole and pyridazine moieties, is conducive to interactions with biological targets involved in cancer progression.

Key Findings:

- The compound has demonstrated selective cytotoxicity against various cancer cell lines, including breast and renal cancer cells.

- Mechanisms of action include the induction of apoptosis and inhibition of cell proliferation, often linked to the compound's ability to interfere with signaling pathways critical for tumor growth.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 (Breast) | TBD | Apoptosis induction |

| A498 (Renal) | TBD | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against a range of bacterial strains, suggesting its potential as an antibacterial agent.

Key Findings:

- The presence of the imidazole ring is often associated with enhanced antimicrobial activity.

- Further studies are needed to determine specific mechanisms and effective concentrations.

Interaction with Biological Targets

The compound may interact with various biological targets, including:

- Kinases: Inhibition of specific kinases involved in cancer cell signaling pathways.

- Receptors: Modulation of receptor activity that influences cell survival and proliferation.

These interactions can lead to downstream effects that contribute to its anticancer and antimicrobial activities.

Potential Therapeutic Uses

Given its promising biological activities, N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide holds potential for development into therapeutic agents for:

- Cancer Treatment: As a novel anticancer drug targeting specific pathways.

- Infectious Diseases: As a new class of antibiotics or adjunct therapies in combination with existing treatments.

Case Studies and Research Insights

Several case studies have explored the efficacy of similar compounds and their derivatives, providing insights into the potential applications of N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide:

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives with similar structural features exhibited significant anticancer activity against multiple cell lines. The findings suggest that modifications to the imidazole and pyridazine components can enhance efficacy and selectivity.

Case Study: Antimicrobial Properties

Another research effort focused on the synthesis of related compounds showed promising results against resistant bacterial strains, indicating that structural variations could lead to improved antimicrobial agents.

作用機序

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs in the Pyridazine Carboxamide Family

The following table highlights key structural differences and inferred properties of N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide compared to related compounds:

Key Observations:

- Imidazole vs. Other Heterocycles : The 1H-imidazole substituent may enable stronger hydrogen-bonding interactions compared to compounds with triazole () or trifluoromethyl groups (), which prioritize lipophilicity .

- Chirality and Core Modifications : Unlike (R)-IPMICF16, which has a chiral pyrrolidine and fused imidazo-pyridazine core for PET imaging, the target compound lacks stereocenters, suggesting divergent therapeutic applications .

Comparison with Quinazoline Derivatives ()

Quinazolines (e.g., lapatinib, vandetanib) share functional similarities (e.g., halogenated aryl groups) but differ in core structure. The pyridazine core in the target compound may confer distinct binding modes compared to quinazoline-based kinase inhibitors due to differences in nitrogen atom positioning and ring strain .

Crystallinity and Formulation Considerations

Crystal forms of related compounds (e.g., cyclopropanecarboxamido derivatives in –4) highlight the importance of solid-state properties in drug development.

生物活性

N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine core, an imidazole group, and various halogen substituents. Its molecular formula is , and it has notable physicochemical properties that influence its biological activity.

Antimicrobial Activity

Research indicates that N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing varying degrees of effectiveness.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

| Salmonella typhi | 11.29 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while also exhibiting activity against Gram-negative strains like E. coli and P. aeruginosa .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against several fungal strains.

Antifungal Activity Data :

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The effectiveness against Candida albicans indicates potential for use in treating fungal infections .

The precise mechanism by which N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within microbial cells, potentially disrupting essential cellular processes such as protein synthesis or cell wall integrity.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR) that may apply to N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide:

- Study on Imidazole Derivatives : A study examining various imidazole derivatives found that modifications at specific positions significantly influenced antibacterial potency. The presence of electron-withdrawing groups like bromine enhanced activity against certain strains .

- Benzimidazole Analogues : Research on benzimidazole derivatives revealed promising antimicrobial properties, suggesting that structural features similar to those in N-(4-bromo-2-fluorophenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide could confer similar benefits .

Q & A

Q. What advanced analytical techniques resolve degradation products during stability studies?

- Methodological Answer :

- LC-HRMS : Track degradation under accelerated conditions (40°C/75% RH), identifying hydrolyzed amides or oxidized imidazoles.

- NMR kinetics : Monitor real-time degradation in DO at 37°C to quantify half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。